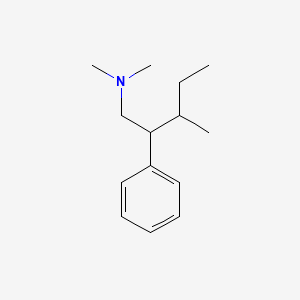
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is a chemical compound that belongs to the class of benzo[b]thiophene derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with appropriate reagents to form the desired urea derivative. One common method involves the reaction of 5-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the urea derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzo[b]thiophene ring .
Applications De Recherche Scientifique
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects. The compound induces apoptosis and cell cycle arrest in cancer cells, contributing to its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-diaryl urea derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Benzothiazole derivatives: These compounds also exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Uniqueness
Urea, ((5-chlorobenzo(b)thien-2-yl)methyl)- is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propriétés
Numéro CAS |
23799-93-1 |
|---|---|
Formule moléculaire |
C10H9ClN2OS |
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
(5-chloro-1-benzothiophen-2-yl)methylurea |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-1-2-9-6(3-7)4-8(15-9)5-13-10(12)14/h1-4H,5H2,(H3,12,13,14) |
Clé InChI |
YWDIARFDMVOHBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(S2)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


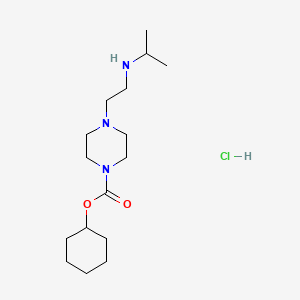

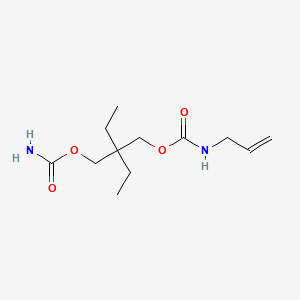
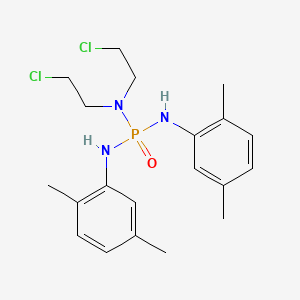
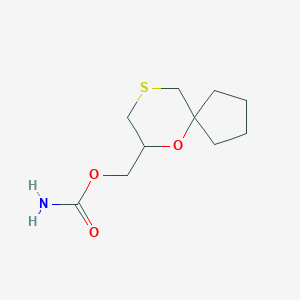
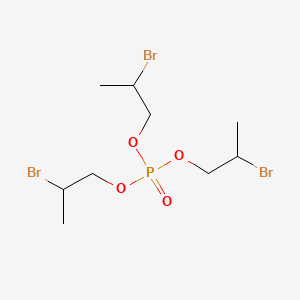
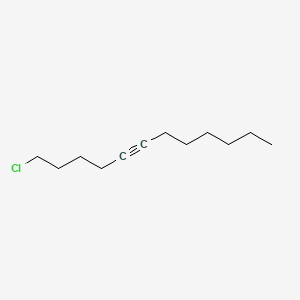
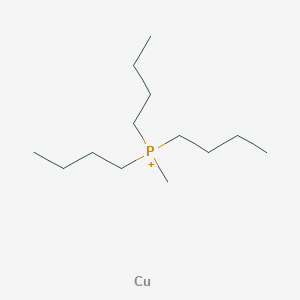
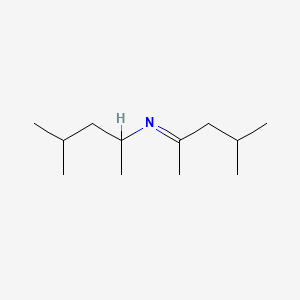
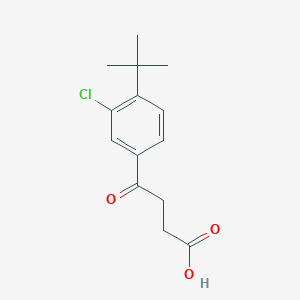

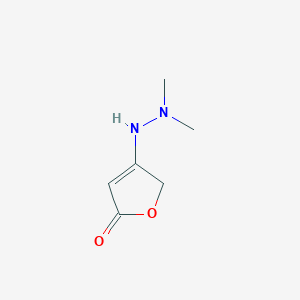
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
